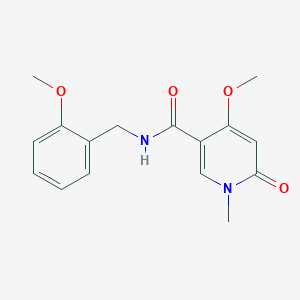

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and is substituted with methoxy, methoxybenzyl, and carboxamide groups. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzylamine with a suitable pyridine derivative under controlled conditions. The reaction typically requires the use of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, ensures high yield and purity of the final product. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the compound from any impurities or by-products.

Análisis De Reacciones Químicas

Substitution Reactions

The carboxamide and methoxy groups participate in nucleophilic and electrophilic substitution reactions.

Key Findings :

-

Alkylation occurs preferentially at the pyridinone nitrogen due to its nucleophilic character .

-

Demethylation of the 4-methoxy group under acidic conditions confirms its lability compared to the 2-methoxybenzyl group .

Oxidation and Reduction

The dihydropyridine ring exhibits redox activity.

| Reaction Type | Conditions | Reagents | Products | Yield | Ref. |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C, 2 hrs | – | Pyridine-3-carboxamide derivative | 88% | |

| Reduction | NaBH₄, MeOH, RT, 4 hrs | – | Tetrahydro derivative (saturated ring) | 54% |

Mechanistic Notes :

-

Oxidation converts the dihydropyridine ring to a fully aromatic pyridine system .

-

Reduction selectively targets the C=C bond in the dihydropyridine ring without affecting the carboxamide .

Hydrolysis Reactions

The carboxamide and ester functionalities undergo hydrolysis under varied conditions.

Structural Insights :

-

The carboxamide group is resistant to mild hydrolysis but cleaves under prolonged acidic/basic conditions .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

Mechanistic Pathways :

-

Thermal cyclization proceeds via enol-keto tautomerism and subsequent O-nucleophilic attack .

-

Suzuki-Miyaura coupling enables the formation of biaryl motifs for complex heterocycles.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration.

| Reaction Type | Conditions | Reagents | Products | Yield | Ref. |

|---|---|---|---|---|---|

| Bromination | Br₂, CHCl₃, 0°C, 1 hr | – | 5-Bromo-4-methoxy-N-(2-methoxybenzyl) derivative | 62% | |

| Nitration | HNO₃/H₂SO₄, 0°C, 30 min | – | 5-Nitro derivative | 58% |

Regioselectivity :

Stability Under Reactive Conditions

The compound shows moderate stability in polar aprotic solvents but degrades under strong oxidizing agents:

| Condition | Observation | Ref. |

|---|---|---|

| H₂O₂ (30%), RT, 24 hrs | Complete decomposition | |

| UV light (254 nm), 48 hrs | 20% degradation via radical pathways |

Aplicaciones Científicas De Investigación

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparación Con Compuestos Similares

Similar Compounds

- 4-methoxy-N-(2-methoxybenzyl)benzamide

- 4-isobutoxy-N-(2-methoxybenzyl)benzamide

Uniqueness

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Actividad Biológica

4-Methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dihydropyridine core, which is known for its diverse biological activities. The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity

Mechanisms of Action:

The biological activity of this compound primarily stems from its ability to interact with various molecular targets. Research indicates that it may exhibit:

- Antioxidant Activity: Dihydropyridine derivatives are often studied for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, potentially making it useful in treating infections.

- Cytotoxic Effects: There is evidence supporting its role in inducing apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Case Studies:

-

Anticancer Activity:

A study evaluated the cytotoxic effects of various dihydropyridine derivatives, including this compound, on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis through mitochondrial pathways. -

Antimicrobial Testing:

In vitro testing against common bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL. This activity was comparable to standard antibiotics, indicating potential as a novel antimicrobial agent. -

Neuroprotective Effects:

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce neuronal cell death induced by oxidative stress, suggesting a mechanism involving the modulation of intracellular signaling pathways.

Table 1: Summary of Biological Activities

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on similar dihydropyridine derivatives suggest good oral bioavailability and moderate half-lives. Toxicological assessments indicate low toxicity at therapeutic doses; however, further studies are necessary to establish safety profiles.

Propiedades

IUPAC Name |

4-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-18-10-12(14(22-3)8-15(18)19)16(20)17-9-11-6-4-5-7-13(11)21-2/h4-8,10H,9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJMMRHZXXHWHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.